2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
CAS No.: 1242156-76-8
Cat. No.: VC0087411
Molecular Formula: C27H32BFN2O5
Molecular Weight: 494.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242156-76-8 |
|---|---|
| Molecular Formula | C27H32BFN2O5 |
| Molecular Weight | 494.37 |
| IUPAC Name | [2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
| Standard InChI | InChI=1S/C27H32BFN2O5/c1-16(32)34-15-19-20(28-35-26(5,6)27(7,8)36-28)10-9-11-22(19)31-24(33)23-17(14-30-31)12-18(13-21(23)29)25(2,3)4/h9-14H,15H2,1-8H3 |
| Standard InChI Key | GGSYPPKCJLBSRP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3C(=O)C4=C(C=C(C=C4F)C(C)(C)C)C=N3)COC(=O)C |
Introduction
Chemical Identity and Nomenclature
Identification and Naming Conventions
2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is recognized by multiple nomenclature systems in chemical databases. The compound features a phthalazinone core with tert-butyl and fluoro substituents, a phenyl ring with a boronic ester group, and an acetate functionality. This complex structure has generated several alternative names in the scientific literature and chemical databases .
Alternative names for this compound include "Acetic acid 2-(6-tert-butyl-8-fluoro-1-oxo-1H-phthalazin-2-yl)-6-(4,4,5,5-tetraMethyl- dioxaborolan-2-yl)benzyl ester" and "[2-(6-tert-Butyl-8-fluoro-1-oxo-phthalazin-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate" . The various naming conventions reflect different approaches to describing the complex structural arrangement of this molecule, with each name emphasizing different aspects of its molecular architecture.
Molecular Properties
The target compound has a molecular formula of C27H32BFN2O5, incorporating carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in a precise arrangement that determines its chemical behavior. The presence of multiple functional groups, including the phthalazinone ring, boronic ester moiety, and acetate group, contributes to its complex chemical profile and reactivity patterns .
Structural Characteristics
Core Structural Features
The compound's structure can be divided into three principal components that determine its chemical behavior:
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The phthalazinone core: Features a 6-(tert-butyl) substituent and an 8-fluoro substituent, creating a heterocyclic structure with distinctive electronic properties .
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The phenyl linker: Contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that serves as a key reactive site for potential synthetic transformations .
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The acetate functional group: Attached to the benzyl position, providing an additional site for chemical modifications and transformations .
These structural elements combine to create a molecule with multiple reactive sites that can participate in various chemical transformations, particularly those employed in modern organic synthesis and pharmaceutical development.
Structural Comparison with Related Compounds
This compound shares structural similarities with several related molecules that have been documented in chemical databases. One such related compound is 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate (CAS: 1242157-24-9), which differs primarily in having a chloro substituent in place of the boronic ester group. This structural variation significantly alters the reactivity profile, particularly in reactions involving transition metal-catalyzed cross-couplings where boronic esters serve as key reagents.
Another related compound is 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, which contains similar boronic ester and acetate functional groups but lacks the phthalazinone component . This simpler structure allows for more direct comparisons regarding the reactivity of the boronic ester and acetate functionalities in isolation from the more complex phthalazinone system.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves multiple synthetic steps, drawing on established methodologies for constructing phthalazinone derivatives and incorporating boronic ester functionalities. Based on synthetic approaches for related compounds, the synthesis likely proceeds through several key transformations.
The formation of the phthalazinone core represents a critical early step in the synthetic pathway. This typically involves the construction of a properly substituted phthalazinone ring system, with the tert-butyl and fluoro substituents either pre-installed or introduced at appropriate stages of the synthesis. The synthetic strategy must account for the selective incorporation of these substituents at the designated positions on the phthalazinone ring.
Key Synthetic Steps
Chemical Properties and Reactivity
Functional Group Reactivity
The presence of multiple functional groups in 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate confers a diverse reactivity profile that can be exploited in various synthetic transformations. The boronic ester functionality, in particular, represents a versatile handle for further modifications, as it can participate in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and vinyl halides .
The acetate group provides another site for potential transformations, including hydrolysis to the corresponding benzyl alcohol or transesterification reactions to introduce alternative ester functionalities . These reactions expand the range of derivatives that can be accessed from this compound, enhancing its utility as a synthetic intermediate.
The phthalazinone core, with its nitrogen atoms and carbonyl functionality, introduces additional possibilities for chemical transformations. The presence of both tert-butyl and fluoro substituents on this ring system modifies its electronic properties and steric environment, potentially influencing the reactivity of the phthalazinone moiety in various chemical reactions .
Comparative Analysis
Structural and Property Comparisons
Table 1 presents a comparative analysis of 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate and its structurally related compounds, highlighting key similarities and differences in their molecular architecture and properties.
Table 1: Comparison of Key Properties of Related Compounds
| Property | Target Compound | 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate |
|---|---|---|---|
| Molecular Formula | C27H32BFN2O5 | C21H20ClFN2O3 | C15H21BO4 |
| Key Functional Groups | Phthalazinone, boronic ester, acetate | Phthalazinone, chloro, acetate | Boronic ester, acetate |
| Molecular Weight | ~510 g/mol (estimated) | 402.8 g/mol | 276.14 g/mol |
| Distinctive Features | Boronic ester functionality for coupling reactions | Chloro substituent for potential substitution reactions | Simplified structure lacking phthalazinone component |
| Potential Applications | Pharmaceutical intermediate, coupling partner in synthesis | Pharmaceutical research, organic synthesis intermediate | Suzuki coupling reagent, organic synthesis building block |
This comparative analysis reveals that while these compounds share certain structural elements, the differences in their substitution patterns and functional groups confer distinct reactivity profiles and potential applications .
Reactivity Differences
The reactivity of these related compounds differs significantly based on their structural features. The target compound, with its boronic ester functionality, is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, making it valuable as a building block in the synthesis of more complex molecules . In contrast, the chloro-substituted analog can participate in nucleophilic aromatic substitution reactions or alternative metal-catalyzed couplings, such as Buchwald-Hartwig aminations.
The simpler 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate lacks the complex phthalazinone structure, resulting in a more straightforward reactivity profile that is dominated by the boronic ester and acetate functionalities . This compound serves as a useful model for understanding the core reactivity of these functional groups in isolation from the more complex phthalazinone system.
Applications and Research Significance
Synthetic Utility
Beyond its potential pharmaceutical applications, 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate serves as a valuable synthetic intermediate in organic chemistry. The combination of the phthalazinone core, boronic ester functionality, and acetate group provides multiple handles for further modifications, enabling the construction of complex molecular architectures .
The compound may find particular utility in the synthesis of extended heterocyclic systems, conjugated materials, or specialized ligands for coordination chemistry applications . The tert-butyl and fluoro substituents on the phthalazinone ring further modify the electronic and steric properties of the molecule, potentially influencing its behavior in various synthetic transformations and applications.
Future Research Directions
Methodological Innovations
Future research may also focus on methodological innovations that facilitate the synthesis and application of this compound. These could include the development of novel catalytic systems for borylation reactions, new approaches to phthalazinone synthesis, or alternative strategies for functionalizing the acetate moiety . Such methodological advances would enhance the accessibility and utility of this compound and related structures in organic synthesis and pharmaceutical research.
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